molecular formula C4H6N2O3 B043818 5-Hydroxy-5-methylhydantoin CAS No. 10045-58-6

5-Hydroxy-5-methylhydantoin

Cat. No.: B043818
CAS No.: 10045-58-6
M. Wt: 130.1 g/mol
InChI Key: CNQHZBFQVYOFGD-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylhydantoin is a derivative of hydantoin, a heterocyclic organic compound. It is known for its role as a DNA lesion, specifically an oxidized thymine lesion. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of oxidative stress and its effects on genetic material .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-5-methylhydantoin typically involves the oxidation of thymine residues in DNA. This can be achieved through the action of reactive oxygen species or ionizing radiation. The specific reaction conditions may vary, but generally involve the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves the careful control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-5-methylhydantoin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms .

Scientific Research Applications

5-Hydroxy-5-methylhydantoin has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Hydroxy-5-methylhydantoin exerts its effects involves its interaction with DNA glycosylases. These enzymes recognize and excise the damaged base, initiating the base excision repair pathway. The compound forms a stable complex with the enzyme, effectively trapping it and preventing further repair. This interaction highlights the importance of this compound in studying DNA repair processes .

Comparison with Similar Compounds

    5-Hydroxyhydantoin: Another oxidized derivative of hydantoin, but with different structural and functional properties.

    5-Methylhydantoin: Lacks the hydroxyl group, leading to different reactivity and biological effects.

Uniqueness: 5-Hydroxy-5-methylhydantoin is unique due to its specific role as an oxidized thymine lesion and its ability to form stable complexes with DNA glycosylases. This makes it a valuable tool in studying DNA damage and repair mechanisms, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-hydroxy-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQHZBFQVYOFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905511
Record name 4-Methyl-4H-imidazole-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-58-6
Record name 2,4-Imidazolidinedione, 5-hydroxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4H-imidazole-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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